N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide

Catalog No.
S3013690
CAS No.
922884-70-6
M.F
C17H15NO2S2
M. Wt
329.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio...

CAS Number

922884-70-6

Product Name

N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide

Molecular Formula

C17H15NO2S2

Molecular Weight

329.43

InChI

InChI=1S/C17H15NO2S2/c1-20-14-3-5-15(6-4-14)22-11-17(19)18-13-2-7-16-12(10-13)8-9-21-16/h2-10H,11H2,1H3,(H,18,19)

InChI Key

FWLCOBFFOXGKFE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3

solubility

not available

N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide is a chemical compound characterized by its unique structure, which combines a benzo[b]thiophene moiety with a thioether and acetamide functional groups. Its molecular formula is C17H15NO2S2C_{17}H_{15}NO_2S_2, with a molecular weight of approximately 329.4 g/mol. The compound's structure features a benzo[b]thiophene ring, which is fused to a thiophenic sulfur atom, connected to an acetamide group through a sulfur atom linked to a 4-methoxyphenyl group .

, including:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used and the reaction conditions.
  • Reduction: Reduction processes can convert the compound into corresponding thiols or amines.
  • Substitution Reactions: It can undergo nucleophilic or electrophilic substitutions, leading to the formation of various derivatives.

Research indicates that N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide exhibits potential biological activities. It has been studied for:

  • Antimicrobial Properties: The compound may possess activity against various microbial strains.
  • Anticancer Effects: Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Activity: It may modulate inflammatory pathways, contributing to its therapeutic potential .

The synthesis of N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves several key steps:

  • Formation of the Benzo[b]thiophene Ring: This is achieved through cyclization reactions involving sulfur-containing reagents and catalysts.
  • Introduction of the Methoxyphenylthio Group: This step involves nucleophilic substitution of a methoxyphenylthiol with an electrophilic intermediate, such as an acyl chloride or ester.
  • Formation of the Acetamide Group: The final step includes reacting the intermediate with an amine or ammonia under suitable conditions to yield the acetamide .

N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide has diverse applications across various fields:

  • In Chemistry: It serves as a building block for synthesizing more complex molecules and is utilized as a reagent in organic transformations.
  • In Biology: The compound is investigated for its potential therapeutic uses, particularly in treating cancer and infectious diseases.
  • In Industry: It is employed in developing new materials and as a precursor for specialty chemicals.

The mechanism of action for N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide involves interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate biological pathways, leading to various therapeutic effects. The precise targets and pathways are subject to ongoing research to better understand its pharmacological profile.

N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide can be compared with several structurally similar compounds:

Compound NameKey Functional GroupUnique Features
N-(benzo[b]thiophen-5-yl)-2-((4-hydroxyphenyl)thio)acetamideHydroxyl groupMay exhibit different reactivity and biological activity due to the hydroxyl substitution.
N-(benzo[b]thiophen-5-yl)-2-((4-chlorophenyl)thio)acetamideChlorine atomThe presence of chlorine alters electronic properties and biological interactions.
N-(benzo[b]thiophen-5-yl)-2-((4-nitrophenyl)thio)acetamideNitro groupIntroduces additional reactivity and potential biological effects due to electron-withdrawing nature.

The uniqueness of N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

4.3

Dates

Last modified: 08-17-2023

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